N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
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Overview
Description
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, methoxy, and thiazolo[3,2-b][1,2,4]triazolyl groups
Preparation Methods
The synthesis of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the reaction of appropriate precursors under specific conditions to form the thiazolo[3,2-b][1,2,4]triazole core.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced through a substitution reaction, typically using a suitable aryl halide and a base.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate compound with oxalyl chloride and an amine.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features but differs in the substitution pattern and functional groups.
Imidazole Derivatives: These compounds have similar biological activities and are used in various therapeutic applications.
Voriconazole Derivatives: These compounds are used as antifungal agents and share some structural similarities with the oxalamide compound.
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that incorporates both triazole and thiazole moieties. These structural features are known to contribute to a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a triazole-thiazole hybrid structure which is significant in medicinal chemistry due to its diverse pharmacological properties. The following table summarizes its key chemical properties:
Property | Value |
---|---|
Molecular Formula | C20H22ClF N4O |
Molecular Weight | 427.9 g/mol |
Melting Point | Not specified |
Solubility | Not specified |
Biological Activity Overview
Research indicates that compounds with triazole and thiazole rings exhibit a wide range of biological activities. The specific compound has been studied for various pharmacological effects:
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. A study highlighted that compounds containing the 1,2,4-triazole nucleus demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 µg/mL against resistant strains .
Anticancer Activity
Triazoles are also recognized for their anticancer potential. Research has demonstrated that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways. A derivative of the triazole-thiazole structure was shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been noted in several studies where triazole derivatives reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
- Antibacterial Study : A recent investigation into the antibacterial efficacy of triazolo-thiazole derivatives found that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The compound exhibited a notable reduction in bacterial viability at concentrations as low as 0.5 µg/mL against Klebsiella pneumoniae.
- Anticancer Research : A study focused on the cytotoxic effects of triazole-thiazole hybrids on human cancer cell lines revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis, particularly in breast cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole-thiazole derivatives. Modifications at specific positions on the triazole or thiazole rings can enhance potency and selectivity towards targeted biological pathways.
Key Findings:
- Fluorine Substitution : The presence of fluorine atoms has been associated with increased lipophilicity and improved interaction with biological targets.
- Methoxy Group Influence : The methoxy group on the phenyl ring enhances solubility and bioavailability, contributing to overall efficacy.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O3S/c1-12-18(9-10-25-20(30)21(31)26-14-5-8-17(24)16(23)11-14)33-22-27-19(28-29(12)22)13-3-6-15(32-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINJPUZGLQCMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.